Tert-butyl N-[(4-
Overview
Description
Tert-butyl N-[(4-: is a chemical compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(4- typically involves the reaction of tert-butyl carbazate with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydride is used to facilitate the reaction .
Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[(4- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a critical role in gene expression regulation.
Medicine: It has demonstrated anti-inflammatory and anti-cancer properties by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The exact mechanism of action of Tert-butyl N-[(4- is not fully elucidated. it is known to inhibit the activity of HDACs, leading to the accumulation of acetylated histones and the activation of gene expression. This mechanism may explain its anti-inflammatory and anti-cancer properties.
Comparison with Similar Compounds
tert-Butyl carbazate: A precursor in the synthesis of Tert-butyl N-[(4-.
4-tert-Butyl-α-methyl-benzenepropanal: Another compound with similar structural features.
Uniqueness: Tert-butyl N-[(4- is unique due to its specific hydrazine derivative structure, which imparts distinct biochemical and physiological effects.
Biological Activity
Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-YL)methyl]carbamate is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compoundcarbamothioyl-1,3-thiazol-2-YL)methyl]carbamate features a thiazole ring and a carbamate moiety, which contribute to its reactivity and biological properties. The synthesis typically involves multi-step organic reactions that can vary based on laboratory protocols. The general reaction scheme includes:
- Formation of the thiazole ring .
- Introduction of the carbamate group .
- Final purification and characterization .
Antimicrobial Properties
Preliminary studies indicate that this compoundcarbamothioyl-1,3-thiazol-2-YL)methyl]carbamate exhibits significant antimicrobial activity. Compounds containing thiazole rings are often investigated for their potential as antibacterial and antifungal agents due to their ability to interact with various biological targets such as enzymes and receptors.
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of bacterial cell wall synthesis .
- Disruption of cellular membrane integrity .
- Interference with metabolic pathways .
Case Studies
- Study on Antibacterial Activity Against Mycobacterium tuberculosis
- Fungicidal Activity Assessment
Comparative Analysis
The following table summarizes the biological activity of this compoundcarbamothioyl-1,3-thiazol-2-YL)methyl]carbamate compared to similar compounds:
Compound Name | Antibacterial Activity | Antifungal Activity | Notes |
---|---|---|---|
This compoundcarbamothioyl-1,3-thiazol-2-YL)methyl]carbamate | Moderate | Weak | Potential for optimization |
2-Aminothiazole Derivative | High | Moderate | Effective against M. tuberculosis |
Known Fungicide A | High | High | Established efficacy |
Future Directions
Further research is necessary to elucidate the specific mechanisms of action and optimize the biological activity of this compoundcarbamothioyl-1,3-thiazol-2-YL)methyl]carbamate. Potential areas for exploration include:
- Modification of functional groups to enhance binding affinity with biological targets.
- In vivo studies to assess therapeutic potential and toxicity profiles.
- Development of analogs with improved efficacy against resistant strains of bacteria and fungi.
Properties
IUPAC Name |
tert-butyl N-[(4-methoxyphenyl)methylamino]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-14-9-10-5-7-11(17-4)8-6-10/h5-8,14H,9H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAOJPYAGIBKBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001168299 | |
Record name | 1,1-Dimethylethyl 2-[(4-methoxyphenyl)methyl]hydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001168299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150767-02-5 | |
Record name | 1,1-Dimethylethyl 2-[(4-methoxyphenyl)methyl]hydrazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150767-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 2-[(4-methoxyphenyl)methyl]hydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001168299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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